molecular formula C16H18N4O3 B11428521 7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11428521
M. Wt: 314.34 g/mol
InChI Key: ANAGDEJQOXCREQ-UHFFFAOYSA-N
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Description

7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure features a triazolopyrimidine core, which is a fused ring system combining a triazole and a pyrimidine ring, with various functional groups attached that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: Starting with a suitable precursor such as an aminopyrimidine, the triazole ring is formed through cyclization reactions involving hydrazine derivatives.

    Substitution Reactions: The phenyl group with the 2-methylpropoxy substituent is introduced via nucleophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylpropoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a promising candidate for targeted therapies.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical resistance or reactivity.

Mechanism of Action

The mechanism of action of 7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the disruption of cellular processes, making it effective against certain diseases.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.

    Triazolopyridines: Another class of compounds with a fused triazole and pyridine ring, known for their therapeutic potential.

    Benzimidazoles: These compounds also feature a fused ring system and are widely studied for their medicinal properties.

Uniqueness

7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its specific substituents, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

7-[2-(2-methylpropoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H18N4O3/c1-10(2)8-23-14-6-4-3-5-11(14)13-7-12(15(21)22)19-16-17-9-18-20(13)16/h3-7,9-10,13H,8H2,1-2H3,(H,21,22)(H,17,18,19)

InChI Key

ANAGDEJQOXCREQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC=C1C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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